Lesopitron

概要

説明

準備方法

合成経路と反応条件

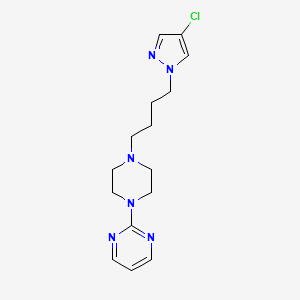

レソピトロンは、4-クロロピラゾールとブチルアミンを反応させて、続いてピペラジンで環化し、続いてピリミジンと反応させる、複数段階のプロセスによって合成できます 。 反応条件には、通常、目的の生成物の形成を促進するために有機溶媒と触媒の使用が含まれます。

工業生産方法

レソピトロンの工業生産には、化合物をより大量に生産するために合成経路のスケールアップが含まれます。 このプロセスでは、最終生成物の整合性と純度を確保するために、反応条件、精製手順、および品質管理対策を最適化する必要があります .

化学反応の分析

反応の種類

レソピトロンは、以下を含むさまざまな化学反応を受けます。

酸化: レソピトロンは、特定の条件下で酸化されて酸化誘導体になります。

還元: 還元反応は、レソピトロンに存在する官能基を修飾するために使用できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤が含まれます 。 反応条件は、温度、溶媒、反応時間など、目的の変換に応じて異なります。

形成される主要な生成物

これらの反応から形成される主要な生成物には、官能基が修飾されたレソピトロンのさまざまな誘導体が含まれ、これらの薬理学的特性をさらに研究できます .

科学研究の応用

科学的研究の応用

Chemistry

Lesopitron is utilized as a model compound for studying the structure-activity relationship of 5-HT1A receptor agonists. This research is critical for understanding how modifications to the chemical structure can influence receptor binding and activity, which is essential for drug design and development.

Biology

In biological research, this compound has been instrumental in exploring the role of 5-HT1A receptors in various physiological processes, particularly anxiety and neuroprotection. Studies have demonstrated its potential to mitigate anxiety symptoms by acting on these receptors, thereby providing insights into the underlying mechanisms of anxiety disorders .

Pharmacology

This compound's pharmacological profile indicates that it possesses anxiolytic properties comparable to other anxiolytics like buspirone but with fewer side effects. This makes it a subject of interest in pharmacological studies aimed at developing safer and more effective treatments for anxiety disorders .

Anxiolytic Effects

This compound has been investigated for its efficacy in treating anxiety disorders, particularly generalized anxiety disorder (GAD). Clinical trials have shown that it may be more potent than established treatments like buspirone, with a favorable safety profile that includes minimal sedation and lower incidence of adverse effects such as dizziness and nausea .

Table 1: Clinical Study Summary of this compound in GAD

Pharmaceutical Development

This compound’s unique properties position it as a candidate for developing new therapeutic agents targeting the serotonin system. Its selective action on 5-HT1A receptors allows researchers to explore formulations that could enhance its efficacy or reduce side effects compared to existing treatments .

Case Study: Efficacy in Generalized Anxiety Disorder

A clinical study involving 161 patients with GAD compared this compound to lorazepam and placebo over six weeks. The results indicated that this compound led to significant reductions in anxiety symptoms as measured by the Hamilton Rating Scale for Anxiety (HAM-A). The study highlighted this compound's potential as an effective treatment option, particularly for patients with a history of recurrent anxiety disorders .

作用機序

類似化合物との比較

生物活性

Lesopitron is an investigational anxiolytic compound classified as a 5-hydroxytryptamine (5-HT) 1A agonist, primarily under development by Esteve. This article delves into its biological activity, mechanisms of action, clinical findings, and potential therapeutic applications, supported by data tables and case studies.

Chemical and Pharmacological Profile

Chemical Structure and Properties:

- Chemical Formula: C₁₅H₂₁ClN₆

- Molecular Weight: 320.82 g/mol

- DrugBank Accession Number: DB04970

This compound exhibits high affinity for the 5-HT1A receptor, which plays a crucial role in modulating anxiety and mood disorders. Its mechanism of action involves both pre- and post-synaptic agonism at the 5-HT1A receptor sites, differentiating it from other anxiolytics.

This compound's primary action is through the activation of serotonin receptors:

- 5-HT1A Receptor Agonism: This action is linked to anxiolytic effects, as seen in various animal models where this compound exhibited greater potency than other 5-HT1A agonists.

- Effect on Anxiety Models: In rodent models, this compound has shown efficacy in reducing anxiety behaviors, particularly in social interaction tests and models of benzodiazepine withdrawal .

Safety and Tolerability

Clinical trials have established that this compound is generally well-tolerated. In Phase I trials involving healthy volunteers:

- Dosage Tolerance: Single doses up to 50 mg and repeated doses up to 45 mg/day were well tolerated.

- Adverse Effects: Commonly reported adverse events included headache, dizziness, and nausea .

Efficacy in Anxiety Disorders

This compound has been evaluated for its efficacy in treating generalized anxiety disorder (GAD) through various clinical studies:

Case Studies

A notable case study highlighted the effectiveness of this compound in a patient suffering from panic disorder with agoraphobia. The patient showed marked improvement in anxiety symptoms following treatment with this compound over a defined period. The results were measured using standardized psychometric scales, demonstrating a reduction in both psychic and somatic anxiety .

Comparative Analysis with Other Anxiolytics

This compound's profile can be compared with other anxiolytics to understand its relative efficacy:

| Anxiolytic | Mechanism of Action | FDA Approval Status | Efficacy |

|---|---|---|---|

| This compound | 5-HT1A Agonist | Investigational | Promising in GAD |

| Buspirone | 5-HT1A Partial Agonist | Approved | Moderate efficacy |

| Benzodiazepines | GABA-A Agonists | Widely used | High efficacy but risk of dependence |

特性

IUPAC Name |

2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN6/c16-14-12-19-22(13-14)7-2-1-6-20-8-10-21(11-9-20)15-17-4-3-5-18-15/h3-5,12-13H,1-2,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCPKWJUALHOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCN2C=C(C=N2)Cl)C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157587 | |

| Record name | Lesopitron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lesopitron acts as a ligand for central serotonin 5-HT1A receptors. Lesopitron inhibits haloperidol-induced catalepsy that is the consequence of its action on 5-HT1A autoreceptors. The ability of lesopitron to induce 5-HT syndrome reflects post-synaptic 5-HT1A receptor activation and the reversion of 8-OHDPAT-induced 5-HT syndrome by lesopitron suggests a partial agonist effect on this receptor-type. Lesopitron induced a hypothermic effect due to the enhanced activation of post-synaptic 5-HT1A receptors. The agonist effect of lesopitron on 5-HT1A receptors and its marked hypothermic effect is an added value for this drug and a stimulus to the study of its possible neuroprotective action. | |

| Record name | Lesopitron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04970 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

132449-46-8 | |

| Record name | Lesopitron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132449-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lesopitron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132449468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesopitron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04970 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lesopitron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LESOPITRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1CGM4755H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。